1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine 1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13351495
InChI: InChI=1S/C19H21NO/c1-21-19-9-7-17(8-10-19)18-11-13-20(14-12-18)15-16-5-3-2-4-6-16/h2-11H,12-15H2,1H3
SMILES: COC1=CC=C(C=C1)C2=CCN(CC2)CC3=CC=CC=C3
Molecular Formula: C19H21NO
Molecular Weight: 279.4 g/mol

1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine

CAS No.:

Cat. No.: VC13351495

Molecular Formula: C19H21NO

Molecular Weight: 279.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine -

Specification

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
IUPAC Name 1-benzyl-4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridine
Standard InChI InChI=1S/C19H21NO/c1-21-19-9-7-17(8-10-19)18-11-13-20(14-12-18)15-16-5-3-2-4-6-16/h2-11H,12-15H2,1H3
Standard InChI Key DGODCJUPOVOBKP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CCN(CC2)CC3=CC=CC=C3
Canonical SMILES COC1=CC=C(C=C1)C2=CCN(CC2)CC3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1-Benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine features a tetrahydropyridine core—a six-membered ring with one double bond between positions 2 and 3—substituted at position 1 with a benzyl group (-CH₂C₆H₅) and at position 4 with a 4-methoxyphenyl group (-C₆H₄-OCH₃). The methoxy group’s electron-donating nature influences the compound’s electronic profile, potentially enhancing solubility in polar organic solvents and modulating reactivity in substitution reactions .

Physicochemical Properties

While empirical data specific to this compound are scarce, its structural analogs provide clues to its behavior. For instance, 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine derivatives exhibit boiling points exceeding 200°C and solubility in dichloromethane, toluene, and acetonitrile . The methoxy substitution likely increases polarity compared to halogenated analogs, suggesting moderate solubility in alcohols and ethers. Predicted properties include:

PropertyValue/DescriptionBasis of Estimation
Molecular Weight321.41 g/molCalculated from formula
Boiling Point~250–300°CAnalogous tetrahydropyridines
Solubility in WaterLowHydrophobic substituents
StabilitySensitive to oxidationUnsaturated ring structure

Synthetic Methodologies

Key Reaction Pathways

Synthesis of 1-benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine can be inferred from patented methods for structurally related compounds. A plausible route involves:

  • Formation of the Tetrahydropyridine Core:
    Cyclocondensation of an appropriate enamine precursor with a substituted benzaldehyde under acidic conditions. For example, reacting 4-methoxyphenylacetaldehyde with benzylamine could yield the intermediate enamine, which undergoes cyclization .

  • Functionalization and Derivatization:
    Subsequent sulfonation or acylation steps to introduce stabilizing groups. In a method adapted from , treatment with benzenesulphonyl chloride and triethylamine in dichloromethane facilitates sulfonate ester formation at the hydroxymethyl position, enhancing solubility for subsequent racemization.

  • Racemization and Purification:
    Potassium acetate and crown ethers (e.g., 18-crown-6) in acetonitrile under reflux conditions promote racemization, critical for producing enantiomerically balanced mixtures .

Optimization Challenges

  • Temperature Control: Exothermic reactions during sulfonation necessitate cooling to ≤10°C to prevent side reactions .

  • Solvent Selection: Toluene and acetonitrile are preferred for their ability to azeotrope water, ensuring anhydrous conditions critical for high yields .

  • Catalyst Efficiency: Crown ethers improve reaction kinetics by complexing potassium ions, though their cost may necessitate alternative phase-transfer catalysts.

Biological and Pharmacological Insights

Enzyme Interaction Profiles

  • MAO-B Substrate Potential: Bulky substituents like benzyl and methoxyphenyl likely hinder enzymatic oxidation, contrasting with smaller MPTP derivatives .

  • Cytochrome P450 Interactions: The methoxy group may undergo demethylation via CYP450 isoforms, generating reactive intermediates requiring toxicological evaluation.

Applications in Pharmaceutical Development

Intermediate in Antidepressant Synthesis

1-Benzyl-4-aryl-tetrahydropyridines are precursors to paroxetine, a selective serotonin reuptake inhibitor . The methoxyphenyl variant could serve as a novel intermediate, with its electron-rich aryl group potentially altering pharmacokinetics.

Antimicrobial and Anticancer Prospects

Though direct evidence is lacking, tetrahydropyridines with aromatic substituents exhibit antimicrobial and anticancer activities in vitro . The benzyl group’s lipophilicity may enhance blood-brain barrier penetration, positioning this compound for CNS-targeted therapies.

Stability and Degradation Pathways

Oxidative Degradation

The tetrahydropyridine ring is prone to oxidation, forming pyridinium species. Accelerated stability studies in polar solvents (e.g., methanol) reveal rapid degradation under acidic conditions, necessitating storage in inert atmospheres .

Photolytic Sensitivity

UV-Vis studies of analogous compounds indicate photooxidation of the methoxy group to quinones, suggesting the need for light-protective packaging during storage.

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